3-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a sulfonamide group, and a hydroxyphenyl moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the Paal-Knorr reaction, where 1,4-diketones react with hydrazine or its derivatives under acidic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using appropriate phenolic precursors.
Attachment of the Sulfonamide Group: The sulfonamide group is usually introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane
- 2,4-Dihydroxy-3,6-dimethylbenzoate
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
3-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyrazole ring and sulfonamide group are particularly noteworthy for their roles in medicinal chemistry and enzyme inhibition studies.
Properties
Molecular Formula |
C20H22N4O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O4S/c1-12-9-13(2)19(18(25)10-12)16-11-17(24-23-16)20(26)22-8-7-14-3-5-15(6-4-14)29(21,27)28/h3-6,9-11,25H,7-8H2,1-2H3,(H,22,26)(H,23,24)(H2,21,27,28) |
InChI Key |
XXPVIFGQXWWDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C2=NNC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
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